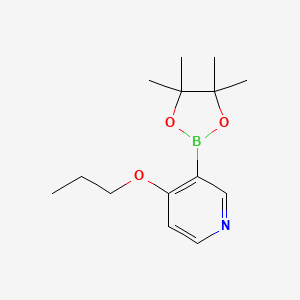

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a propoxy group and a boronic ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 4-propoxy-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under inert conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include DMF, toluene, and ethanol.

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Oxidation Products: Formation of alcohols or phenols from the oxidation of the boronic ester group.

Aplicaciones Científicas De Investigación

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Catalysis: Acts as a ligand in various catalytic processes.

Mecanismo De Acción

The mechanism of action of 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions typically involves the activation of the boronic ester group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a palladium-boron intermediate, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 4’- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-carbonitrile

Uniqueness

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other boronic esters. Its propoxy group can be further functionalized, providing versatility in synthetic applications.

Actividad Biológica

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its interactions with various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H22BNO3, with a molecular weight of approximately 273.14 g/mol. The unique structure of the compound includes a pyridine ring and a dioxaborolane moiety, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that play key roles in signal transduction and are involved in various physiological processes. The compound has been studied for its agonistic and antagonistic effects on specific GPCRs, particularly those associated with neurotransmitter modulation.

Key Findings:

- Histamine Receptors : Research indicates that derivatives of this compound may modulate histamine receptors (H3R and H4R), which are implicated in cognitive functions and inflammatory responses. The interaction with these receptors may lead to therapeutic effects in conditions such as Alzheimer's disease and allergies .

- Neurotransmitter Release : The compound's ability to influence neurotransmitter release (e.g., GABA and dopamine) suggests potential applications in treating mood disorders and neurodegenerative diseases .

Biological Activity Data

| Biological Target | Effect | Reference |

|---|---|---|

| H3 Receptor | Antagonist | |

| H4 Receptor | Modulator | |

| Neurotransmitter Release | Enhancer |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Disorders : A study demonstrated that compounds similar to 4-propoxy derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling through H3R antagonism .

- Allergic Responses : Another investigation noted the efficacy of dioxaborolane derivatives in reducing inflammation and itchiness in models of atopic dermatitis through H4R modulation .

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential. Studies suggest a low toxicity level at therapeutic doses; however, further long-term studies are necessary to establish comprehensive safety data .

Propiedades

IUPAC Name |

4-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-6-9-17-12-7-8-16-10-11(12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKCQXQKMPQOBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744916 |

Source

|

| Record name | 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351994-80-3 |

Source

|

| Record name | 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.